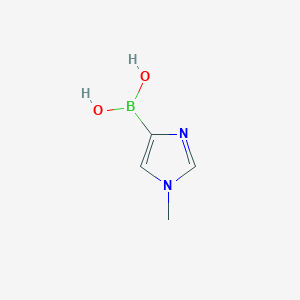

(1-methyl-1H-imidazol-4-yl)boronic acid

Description

Significance of Boronic Acids in Synthetic Chemistry and Material Science

Boronic acids, characterized by the R-B(OH)₂ functional group, are a class of organoboron compounds with remarkable versatility. First synthesized in 1860, their application in synthetic chemistry has become widespread due to their stability, generally low toxicity, and multifaceted reactivity. nih.govmdpi.com They are considered "green" compounds as they degrade to boric acid, a naturally occurring substance. nih.gov

One of their most prominent roles is as key building blocks in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. boronmolecular.comchemrxiv.org This reaction forms new carbon-carbon bonds, a fundamental process in the construction of complex molecules for pharmaceuticals, agrochemicals, and fine chemicals. boronmolecular.comchemrxiv.org Beyond C-C bond formation, boronic acids are also used in Chan-Lam coupling for creating carbon-nitrogen bonds. chemrxiv.org

In materials science, boronic acids are employed in the fabrication of functional materials with customized electronic, optical, or energy-storage properties. boronmolecular.com Their ability to form reversible covalent bonds with diols (like those in sugars) makes them invaluable for developing sensors and molecular recognition systems. boronmolecular.comwikipedia.orgmdpi.com This unique interaction is leveraged for applications ranging from fluorescent saccharide detection to drug delivery systems. boronmolecular.comwikipedia.org

Overview of the Imidazole (B134444) Moiety in Heterocyclic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nbinno.com Its aromaticity, conferred by a planar ring system with six π-electrons, provides significant stability. nbinno.com Imidazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base. nbinno.com

This versatile heterocycle is a cornerstone of biological chemistry, forming the core structure of essential natural products like the amino acid histidine, histamine, and purines found in DNA and RNA. doaj.orgnih.gov The presence of the imidazole moiety can improve the pharmacokinetic characteristics of drug molecules, enhancing solubility and bioavailability. doaj.org Consequently, the imidazole ring is a privileged structure found in numerous pharmaceuticals, including antifungal agents and antibiotics. nih.gov Its ability to coordinate with metal ions also makes it significant in catalysis and coordination chemistry. nbinno.com

Specific Research Context of (1-methyl-1H-imidazol-4-yl)boronic acid

This compound emerges as a compound of interest by combining the synthetic utility of a boronic acid with the functional and biological relevance of a substituted imidazole ring. The methyl group at the N-1 position of the imidazole ring prevents competing reactions at that site, directing its reactivity. This specific structure makes it a valuable reagent in targeted organic synthesis. Research has highlighted its application as a reagent in the synthesis of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, pointing to its utility in medicinal chemistry and drug discovery programs. pharmaffiliates.comchemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 957720-01-3 |

| Molecular Formula | C₄H₇BN₂O₂ |

| Molecular Weight | 125.92 g/mol |

Data sourced from multiple chemical suppliers.

Properties

IUPAC Name |

(1-methylimidazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-7-2-4(5(8)9)6-3-7/h2-3,8-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMUVGASVDGYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C=N1)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 1 Methyl 1h Imidazol 4 Yl Boronic Acid

Participation in Carbon-Carbon Bond Formation Reactions

(1-methyl-1H-imidazol-4-yl)boronic acid is a valuable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. In the context of this compound, the imidazole (B134444) moiety can be coupled with a variety of aryl or heteroaryl halides to generate substituted methylimidazoles. For instance, the coupling of haloimidazoles with arylboronic acids has been shown to be an effective method for the synthesis of diarylimidazoles. While specific yield data for reactions using this compound is not extensively reported in publicly available literature, the general reactivity patterns of similar imidazole-based boronic acids in Suzuki couplings provide a strong indication of its utility.

A study on the synthesis of pyrido[2,3-d]pyrimidin-5-ones utilized this compound in a Suzuki coupling with a chlorinated pyridopyrimidinone derivative. The reaction, catalyzed by Pd(dppf)Cl2 with K2CO3 as the base, proceeded at 100 °C for 2 hours to afford the desired coupled product in a 49% yield. This example demonstrates the successful application of this specific boronic acid in a complex synthetic sequence.

The following table provides representative examples of Suzuki-Miyaura reactions involving imidazole derivatives, illustrating the typical reaction conditions and outcomes.

Table 1: Representative Suzuki-Miyaura Reactions of Imidazole Derivatives

| Imidazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-dichloro-8-((tetrahydro-2H-pyran-2-yl)oxy)pyrido[2,3-d]pyrimidin-5(8H)-one | This compound | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | 2-chloro-6-(1-methyl-1H-imidazol-4-yl)-8-((tetrahydro-2H-pyran-2-yl)oxy)pyrido[2,3-d]pyrimidin-5(8H)-one | 49 | |

| 2,6-dichloro-8-((tetrahydro-2H-pyran-2-yl)oxy)pyrido[2,3-d]pyrimidin-5(8H)-one | (1-methyl-1H-imidazol-5-yl)boronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | 2-chloro-6-(1-methyl-1H-imidazol-5-yl)-8-((tetrahydro-2H-pyran-2-yl)oxy)pyrido[2,3-d]pyrimidin-5(8H)-one | 42 |

Coordination Chemistry of the Imidazole-Boronic Acid System

The imidazole ring within this compound possesses a nitrogen atom with a lone pair of electrons, making it a potential ligand for coordination to metal centers. This coordination ability is a key aspect of its chemistry, influencing its reactivity and potential catalytic applications.

Ligand Design and Metal Complexation Principles

The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of transition metals. The nitrogen at the 3-position of the 1-methyl-1H-imidazole ring is the primary site of coordination. The resulting metal complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion and other coordinating ligands.

The presence of the boronic acid group can influence the coordination behavior. While the boronic acid itself is a Lewis acid, the imidazole nitrogen acts as a Lewis base. This duality can lead to the formation of complex coordination polymers or discrete metal complexes where the imidazole ring is bound to a metal center. The specific nature of these interactions and the resulting structures have not been extensively detailed for this compound itself in the available literature.

Influence on Catalytic Activity

The coordination of the imidazole nitrogen to a metal center can have a significant impact on the catalytic activity of that metal. In the context of catalysis, the imidazole-containing ligand can modulate the electronic and steric properties of the metal center, thereby influencing the efficiency and selectivity of the catalyzed reaction.

Reactivity of the Boronic Acid Moiety and Imidazole Ring System

The reactivity of this compound is characterized by the interplay of its two key functional groups: the boronic acid and the methylated imidazole ring.

The boronic acid group, -B(OH)2, is a Lewis acidic functional group that can participate in a variety of chemical transformations. Beyond its cornerstone role in Suzuki-Miyaura couplings, it can undergo other reactions such as Chan-Lam coupling for C-N and C-O bond formation, and Petasis reactions. The boronic acid can also form boronate esters with diols, a reaction often used for protection or to modify the reactivity of the boronic acid.

The imidazole ring system in this compound is aromatic and possesses distinct reactive sites. The methylation at the N-1 position prevents tautomerization and directs substitution reactions to other positions on the ring. The imidazole ring is generally considered to be electron-rich and can undergo electrophilic substitution reactions. The presence of the boronic acid group, being an electron-withdrawing group, will influence the regioselectivity of such substitutions. The nitrogen at the 3-position imparts basic properties to the molecule, allowing it to act as a proton acceptor or a nucleophile in various reactions.

The synthesis of the pinacol (B44631) ester of this compound has been reported, starting from 4-bromo-1-methyl-1H-imidazole. This transformation involves a Grignard reagent formation followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding the boronate ester which can then be hydrolyzed to the boronic acid. This synthetic route highlights the reactivity of the C-4 position of the imidazole ring towards metal-halogen exchange and subsequent borylation.

Advanced Applications in Academic Chemical Research

Reagent in Complex Organic Synthesis

The utility of (1-methyl-1H-imidazol-4-yl)boronic acid in organic synthesis is primarily centered on its function as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. organic-chemistry.orgsemanticscholar.org This reaction is a powerful method for forming carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. mdpi-res.comnih.gov The stability, ease of handling, and generally low toxicity of boronic acids make them highly desirable reagents in modern synthetic chemistry. nih.gov

The Suzuki-Miyaura coupling reaction provides a direct and efficient method for linking the 1-methyl-1H-imidazol-4-yl moiety to various aryl or heteroaryl halides. semanticscholar.orgresearchgate.net This capability is instrumental in the synthesis of diverse, highly functionalized heterocyclic frameworks that are often pursued for their potential biological activity. researchgate.netsciencepublishinggroup.com By reacting this compound with a range of halogenated aromatic and heterocyclic compounds, chemists can systematically build libraries of molecules with varied structural features.

For instance, the synthesis of diarylimidazoles, a class of compounds investigated for anti-inflammatory and other pharmacological activities, has been successfully achieved using Suzuki coupling reactions. semanticscholar.org The general approach involves coupling a haloimidazole with an arylboronic acid or, conversely, coupling an imidazolylboronic acid with an aryl halide. This modularity allows for the introduction of the 1-methylimidazole (B24206) core into larger, more complex systems that would be challenging to assemble through traditional condensation methods. semanticscholar.org

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

| Imidazole (B134444) Reagent | Coupling Partner | Catalyst/Base System | Product Type |

| This compound | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-1-methyl-1H-imidazole |

| This compound | Heteroaryl Halide (e.g., 2-Bromopyridine) | Pd(dppf)Cl₂ / K₂CO₃ | 4-(Heteroaryl)-1-methyl-1H-imidazole |

| 4-Bromo-1-methyl-1H-imidazole | Arylboronic Acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | 4-Aryl-1-methyl-1H-imidazole |

Synthesis of Specific Chemical Probes and Ligands

The imidazole moiety is a well-known coordinating ligand for a variety of metal ions, a feature rooted in the Lewis basicity of its nitrogen atoms. This property, combined with the synthetic accessibility offered by the boronic acid group, makes this compound a valuable precursor for creating specific chemical probes and ligands. nih.gov These molecules are designed to bind to specific targets, such as metal ions or biological macromolecules, enabling their detection or modulation.

Heterocyclic building blocks, including functionalized imidazoles, are frequently incorporated into the structures of fluorescent probes and metal-complexing ligands. nih.gov The 1-methylimidazole unit can be strategically integrated into a larger molecular system that may also contain a fluorophore or another signaling component. The imidazole can then act as the recognition element, binding to a target metal ion, which in turn perturbs the electronic properties of the system and produces a detectable signal.

Leucine-rich repeat kinase 2 (LRRK2) is a protein kinase that has been genetically linked to Parkinson's disease, making it a significant target for therapeutic intervention. nih.govmedchemexpress.com Inhibition of LRRK2 is a promising strategy for the development of new treatments. nih.gov Many potent and selective LRRK2 inhibitors feature a core structure containing nitrogen-based heterocycles, such as indazole, pyrazole, or imidazole, which often interact with key amino acid residues in the kinase's ATP-binding site.

Contribution to Materials Science Research

The dual functionality of this compound also lends itself to applications in materials science, particularly in the development of functional polymers and frameworks. The imidazole nitrogen atoms can act as coordination sites for metal ions, while the boronic acid group can serve as a reactive handle for covalent modification or as a functional sensing element.

Boronic acids are renowned for their ability to form reversible covalent bonds with cis-diols, a class of compounds that includes many biologically important molecules like sugars and ribonucleosides. This specific interaction is the foundation for a wide range of sensors and separation materials. MOFs functionalized with boronic acids have been developed for the selective enrichment and detection of cis-diol-containing compounds. nih.gov

In this context, this compound can be used as a bifunctional building block. The imidazole portion can be integrated into a polymer backbone or a metal-organic framework, while the boronic acid group remains available to act as a recognition site for diols. Such materials can be employed to create sensors for glucose or other sugars, where the binding event triggers a measurable optical or electrochemical signal. Furthermore, imidazole-containing MOFs have been investigated for their ability to sense metal ions and small organic molecules like ketones. rsc.org

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic bridging ligands. nih.gov These materials are of immense interest due to their high porosity, large surface areas, and tunable structures, with applications in gas storage, separation, catalysis, and drug delivery. mdpi.com

The imidazole ring is a classic coordinating ligand in the synthesis of MOFs. researchgate.net The nitrogen atoms of the imidazole in this compound can coordinate to metal centers (e.g., Zn(II), Co(II), Cu(II)), acting as a node in the construction of a 1D, 2D, or 3D framework. rsc.orgnih.gov When this ligand is used, the boronic acid group can be incorporated directly into the MOF structure. This can serve two purposes: it can act as a secondary linking point under certain conditions, or it can functionalize the internal pores of the MOF, imparting specific properties such as selective adsorption or catalytic activity. researchgate.net For example, a MOF built with this ligand could be designed to have pores decorated with boronic acid groups, creating a material with a high capacity for selectively capturing sugar molecules. nih.gov

Role as a Scaffold in Medicinal Chemistry Research (In Vitro Focus)

This compound is a valuable starting material in medicinal chemistry due to the combined functionalities of the boronic acid group and the 1-methyl-1H-imidazole moiety. The boronic acid enables a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which allows for the creation of carbon-carbon bonds to build complex molecular architectures. chemrxiv.org Simultaneously, the imidazole ring is a well-established pharmacophore present in numerous biologically active compounds, lending its inherent properties to the resulting derivatives. irjmets.comlongdom.org This dual functionality makes the compound an ideal scaffold for developing libraries of novel molecules for in vitro biological screening. chemrxiv.orgresearchgate.net

Design and Synthesis of Biologically Active Imidazole Derivatives for In Vitro Evaluation

The design of new biologically active molecules often begins with a core structure, or scaffold, known to have favorable properties. The 1-methyl-imidazole core is a prominent feature in many therapeutic agents. neu.edu.tr Researchers utilize this compound as a foundational piece to construct more complex derivatives. The primary synthetic route involves palladium-catalyzed cross-coupling reactions, where the boronic acid is reacted with various aryl or heteroaryl halides. chemrxiv.org This method allows for the systematic introduction of diverse chemical groups at the 4-position of the imidazole ring, leading to a library of novel compounds for biological testing. irjmets.comresearchgate.net

For instance, a typical synthetic scheme would involve reacting this compound with a selected aryl bromide in the presence of a palladium catalyst. This straightforward reaction yields a derivative where the aryl group is directly attached to the imidazole ring. By varying the nature of the aryl bromide, chemists can rapidly generate a multitude of derivatives with different electronic and steric properties for subsequent in vitro evaluation against biological targets like enzymes or microbial strains. researchgate.net

Structure-Activity Relationship (SAR) Studies for Target Interactions

Once a library of imidazole derivatives is synthesized, Structure-Activity Relationship (SAR) studies are conducted to understand how specific structural features influence their biological activity. nih.gov SAR is a critical component of drug discovery that systematically modifies a molecule's structure to identify which parts are essential for its function and to optimize its potency and selectivity. researchgate.net

In the context of derivatives from this compound, SAR studies might involve evaluating how different substituents on an attached phenyl ring affect the compound's ability to inhibit a target enzyme. For example, researchers have found that the position and nature of substituents on aryl rings connected to an imidazole core can dramatically alter antifungal activity. nih.gov An SAR study might reveal that adding an electron-withdrawing group at a specific position enhances activity, while a bulky group at another position diminishes it. nih.govresearchgate.net These findings provide a rational basis for designing next-generation compounds with improved properties. tci-thaijo.org

Table 1: Illustrative SAR Data for Imidazole Derivatives Against S. cerevisiae This table illustrates typical data from an SAR study, showing how modifications to a core structure can impact biological activity, measured here by the half-maximal inhibitory concentration (IC50).

| Compound | R Group Modification | IC50 (µM) against S. cerevisiae |

| Derivative 1 | Benzyl | 95 ± 7.07 |

| Derivative 2 | n-Butyl | 220 ± 14.14 |

| Derivative 3 | OMeC6H4 | Moderate Activity |

| Derivative 4 | CHOC6H4 | Moderate Activity |

| Data is illustrative and based on findings reported for imidazole derivatives. nih.gov |

Investigating Enzyme Inhibition Mechanisms (General Boronic Acid Principle)

The boronic acid group itself is a key functional component, or "warhead," for enzyme inhibition. nih.gov Boronic acids are Lewis acids because the boron atom has a vacant p-orbital, making it electrophilic. mdpi.com This property allows it to form a reversible covalent bond with nucleophilic residues, such as the hydroxyl group of a serine residue, commonly found in the active sites of enzymes like serine proteases. wikipedia.org

The mechanism of inhibition typically involves two steps. nih.gov First, the inhibitor forms a non-covalent complex with the enzyme. Then, the boron atom is attacked by the nucleophilic residue in the enzyme's active site. mdpi.com This attack converts the trigonal planar boron of the boronic acid into a more stable tetrahedral boronate species. researchgate.net This tetrahedral intermediate often mimics the transition state of the natural enzymatic reaction, but it is more stable, effectively blocking the active site and inhibiting the enzyme's function. researchgate.net This ability to mimic transition states is a powerful principle used in the design of potent and specific enzyme inhibitors. nih.gov

Antimicrobial and Antifungal Research Applications (Imidazole Moiety)

The imidazole moiety is a cornerstone of many antimicrobial and antifungal agents. ijesrr.orgresearchgate.net Imidazole-based drugs, such as clotrimazole (B1669251) and miconazole, are widely used to treat fungal infections. researchgate.net Their primary mechanism of action is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme essential for the synthesis of ergosterol. acs.orgmdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. mdpi.com The nitrogen atom at the 3-position of the imidazole ring coordinates to the heme iron atom in the enzyme's active site, which is a key interaction for inhibiting its function. nih.gov

Derivatives synthesized from this compound are therefore promising candidates for new antimicrobial and antifungal agents. mdpi.comnih.gov Researchers design and test these novel compounds in vitro against various bacterial and fungal strains to determine their minimum inhibitory concentrations (MIC), a measure of their potency. ijesrr.org Studies have shown that imidazole derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens like Candida albicans. researchgate.netmdpi.com The broad-spectrum potential highlights the importance of the imidazole scaffold in developing new treatments for infectious diseases. nano-ntp.comnih.gov

Table 2: Antimicrobial Activity of Selected Imidazole Compounds This table provides examples of the Minimum Inhibitory Concentration (MIC) for different imidazole derivatives against various microbial strains, demonstrating the potential of this chemical class.

| Compound | Organism | MIC (µg/mL) |

| IMMD | Escherichia coli | Moderate Inhibition |

| IMBD | Escherichia coli | Moderate Inhibition |

| IMPD | B. megaterium | High Inhibition |

| IMBD | B. megaterium | High Inhibition |

| IMMD | C. albicans | Good Inhibition |

| IMDT | C. albicans | Good Inhibition |

| Data derived from studies on various imidazole derivatives. researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of molecules. For (1-methyl-1H-imidazol-4-yl)boronic acid, DFT calculations would provide valuable data on its geometry, electronic distribution, and reactivity.

Studies on various imidazole (B134444) derivatives have successfully employed DFT to optimize molecular structures and correlate them with experimental data. nih.gov For instance, DFT calculations on N-substituted imidazole-phenothiazine hybrids have been used to determine bond lengths and angles, which were found to be in good agreement with experimental results. nih.gov Similar calculations on this compound would likely be performed using a basis set such as B3LYP/6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

The optimized geometry would reveal key structural parameters. Furthermore, DFT is used to calculate frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. acs.org For related benzimidazole-thiadiazole derivatives, a smaller HOMO-LUMO energy gap was correlated with higher chemical reactivity and biological activity. acs.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, would identify the electrophilic and nucleophilic sites on this compound, offering insights into its intermolecular interactions. researchgate.netresearchgate.net

Table 1: Predicted Structural and Electronic Parameters from DFT (Illustrative) This table is illustrative and based on typical values for similar imidazole derivatives.

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| Bond Length (C-B) | ~1.55 Å | Indicates the nature of the carbon-boron bond. |

| Bond Angle (C-B-O) | ~120° | Consistent with sp² hybridization of the boron atom. |

| HOMO Energy | Relatively high | Suggests susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | Indicates ability to accept electrons. |

| HOMO-LUMO Gap | Moderate | Correlates with chemical stability and reactivity. |

| Dipole Moment | Non-zero | Indicates a polar molecule capable of dipole-dipole interactions. |

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful tools for studying the interaction of small molecules with biological macromolecules, such as enzymes. Boronic acids are a well-known class of enzyme inhibitors, and these computational techniques are frequently used to investigate their binding mechanisms. frontiersin.orgnih.govnih.gov

Molecular docking studies would be employed to predict the preferred binding orientation of this compound within the active site of a target protein. nih.gov Such studies have been successfully applied to other boronic acid derivatives to identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net For example, docking studies of boronic acid ester-containing fingolimod (B1672674) derivatives have revealed their binding modes in cancer-related proteins. nih.gov

Following docking, MD simulations could be performed to assess the stability of the predicted binding pose over time. ajchem-a.com These simulations provide a dynamic view of the interactions and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov The results of MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would offer insights into the flexibility and stability of the complex. ajchem-a.com

Prediction of Reactivity and Spectroscopic Properties

Computational methods are valuable for predicting the reactivity of molecules. For this compound, its reactivity in reactions like the Suzuki-Miyaura cross-coupling is of significant interest. Computational studies have shown that boronic acids are generally more reactive than their corresponding boronic esters in such reactions due to differences in electron-withdrawing ability. researchgate.net The nucleophilicity of the boronic acid, which can be characterized computationally, is a key factor in determining its reactivity in cross-coupling reactions. researchgate.net

Furthermore, computational models can predict spectroscopic properties. DFT calculations can be used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net For instance, theoretical calculations of vibrational frequencies for imidazole derivatives have shown good correlation with experimental IR spectra. researchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts for related compounds have been found to align well with experimental data. researchgate.net These predictions can aid in the structural elucidation and characterization of this compound.

Table 2: Predicted Reactivity and Spectroscopic Data (Illustrative) This table is illustrative and based on general characteristics of boronic acids and imidazole derivatives.

| Property | Predicted Characteristic | Method of Prediction |

|---|---|---|

| Reactivity in Suzuki Coupling | Higher than corresponding pinacol (B44631) ester. researchgate.net | Comparative computational studies. researchgate.net |

| Key IR Frequencies (cm⁻¹) | ~3400 (O-H), ~1350 (B-O), ~1600 (C=N) | DFT calculations. researchgate.net |

| ¹H NMR Chemical Shifts (ppm) | ~7-8 (imidazole ring), ~3.7 (N-methyl) | DFT calculations. researchgate.net |

| ¹³C NMR Chemical Shifts (ppm) | ~115-140 (imidazole ring), ~35 (N-methyl) | DFT calculations. researchgate.net |

Conformational Analysis and Electronic Structure Investigations

The conformational flexibility of this compound, particularly the rotation around the C-B bond, can be investigated using computational methods. Conformational analysis helps to identify the most stable (lowest energy) conformations of the molecule. Studies on related compounds, such as imidazole-heme complexes, have used DFT to determine the preferred orientation of the imidazole ring. nih.govresearchgate.net The rotational barrier around the C-B bond can be calculated to understand the conformational dynamics.

Electronic structure investigations provide a detailed picture of the electron distribution within the molecule. Natural Bond Orbital (NBO) analysis, often performed as part of a DFT study, can reveal details about hybridization, charge distribution, and intramolecular interactions, such as hyperconjugation. acs.org Such analyses on other methyl-substituted imidazolium-based ionic liquids have been used to understand their stability. acs.org For this compound, NBO analysis would quantify the charge on each atom and describe the nature of the bonds, further elucidating its electronic characteristics.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including (1-methyl-1H-imidazol-4-yl)boronic acid. Both ¹H-NMR and ¹³C-NMR provide detailed information about the molecule's carbon-hydrogen framework.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the methyl group, and the hydroxyl groups of the boronic acid moiety. The protons of the B(OH)₂ group are often broad and their chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound will display signals for the three distinct carbons of the imidazole ring and the carbon of the methyl group. The carbon atom directly attached to the boron atom will have a characteristic chemical shift. Advanced NMR techniques are often employed for the complete structural characterization of heterocyclic compounds. ipb.pt

Based on the structure and data from similar imidazole derivatives, the expected chemical shifts are summarized below.

Table 1: Predicted NMR Spectral Data for this compound

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Imidazole Ring Protons | ¹H-NMR | ~7.5 - 8.5 | The exact positions depend on the electronic environment. |

| N-Methyl Protons | ¹H-NMR | ~3.7 - 4.0 | A singlet peak corresponding to the three methyl protons. |

| Boronic Acid Protons | ¹H-NMR | Variable, broad | Signal for the two -OH protons; position is solvent-dependent. |

| Imidazole Ring Carbons | ¹³C-NMR | ~115 - 140 | Three distinct signals for the C2, C4, and C5 carbons. |

Mass Spectrometry (MS) Techniques for Compound Identification and Purity (e.g., ESI-MS, HRMS-ESI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique suitable for analyzing polar molecules like boronic acids. It typically detects protonated molecules [M+H]⁺ or other adducts, such as [M+Na]⁺. The analysis of boronic acids can sometimes be complicated by dehydration or the formation of cyclic trimers known as boroxines. Derivatization with diols can be used to prevent boroxine (B1236090) formation during analysis.

High-Resolution Mass Spectrometry (HRMS-ESI-TOF): For unambiguous formula determination, High-Resolution Mass Spectrometry, often using a Time-of-Flight (TOF) analyzer, is employed. HRMS provides highly accurate mass measurements, which can be used to calculate the elemental composition of the parent ion. For this compound (C₄H₇BN₂O₂), the exact mass can be compared with the measured mass to confirm its identity.

Table 2: Expected Mass Spectrometry Data for this compound

| Molecular Formula | Ion Type | Calculated m/z | Technique |

|---|---|---|---|

| C₄H₇BN₂O₂ | [M+H]⁺ | 127.0673 | HRMS-ESI-TOF |

Chromatographic Methods (HPLC, GC-MS, UPLC, TLC-MS) for Analysis and Purification

Chromatographic techniques are essential for separating the target compound from impurities, monitoring reaction progress, and assessing final purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) and UPLC are the most common methods for the analysis of boronic acids. A C18 column is frequently used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgwur.nl The analysis of boronic acids can be challenging due to potential on-column hydrolysis of boronic esters or dehydration. rsc.orgresearchgate.net Method development often focuses on optimizing mobile phase composition and pH to ensure stability and achieve good separation. wur.nlnih.gov UPLC offers faster analysis times and higher resolution compared to conventional HPLC. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of boronic acids, GC-MS analysis typically requires derivatization to convert the boronic acid into a more volatile ester.

Thin-Layer Chromatography-Mass Spectrometry (TLC-MS): TLC is a simple and rapid technique for monitoring reactions. When coupled with MS, it allows for the identification of spots directly from the TLC plate, confirming the presence of the desired product.

The selection of a specific chromatographic method depends on the analytical goal, whether it is for purification, purity assessment, or reaction monitoring. rsc.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) can provide insights into the redox properties of this compound. The imidazole ring is an electroactive moiety, and its electrochemical behavior can be studied using CV.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (1-methyl-1H-imidazol-2-yl)boronic acid |

| Acetonitrile |

Future Research Perspectives and Emerging Directions

Innovations in Synthesis and Derivatization

Furthermore, the derivatization of (1-methyl-1H-imidazol-4-yl)boronic acid opens up a vast chemical space for exploration. Future efforts will likely concentrate on creating a diverse library of derivatives with tailored electronic and steric properties. This could involve the introduction of various functional groups onto the imidazole (B134444) ring or the modification of the boronic acid moiety. Such derivatization is crucial for fine-tuning the compound's reactivity and physical properties for specific applications. For instance, the synthesis of boronic acid pinacol (B44631) esters can enhance stability and handling in cross-coupling reactions. researchgate.net

Expanded Scope of Catalytic Applications

Boronic acids are well-established as key reagents in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org The unique electronic properties of the 1-methyl-1H-imidazol-4-yl moiety suggest that its boronic acid derivative could be a valuable ligand or substrate in a wide range of catalytic transformations. Future research is expected to expand its application beyond traditional cross-coupling reactions.

Emerging areas of interest include its use in C-H activation, where the imidazole ring could act as a directing group, facilitating regioselective functionalization of organic molecules. Additionally, the Lewis acidic nature of the boronic acid group, coupled with the coordinating ability of the imidazole ring, makes it a promising candidate for cooperative catalysis. This dual functionality could enable novel transformations that are not accessible with traditional catalysts. The exploration of its role in photoredox catalysis and electrocatalysis also presents exciting new frontiers.

Synergistic Approaches with Advanced Computational Methodologies

The integration of computational chemistry with experimental work is set to revolutionize the study of this compound. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into the compound's electronic structure, reactivity, and interaction with other molecules. researchgate.netsemanticscholar.org

Future research will likely employ these computational tools to:

Predict Reactivity: Model reaction mechanisms and transition states to predict the outcome of novel reactions and guide the design of more efficient catalytic systems.

Design Novel Derivatives: In silico screening of virtual libraries of derivatives can identify candidates with desired properties before their synthesis, saving time and resources.

Understand Spectroscopic Properties: Correlate computational data with experimental spectroscopic results (e.g., NMR, IR) to gain a more comprehensive understanding of the compound's structure and dynamics.

This synergistic approach, where computational predictions are validated by experimental results, will accelerate the discovery of new applications for this compound.

Exploration in Novel Interdisciplinary Fields

The unique structural features of this compound make it a prime candidate for exploration in a variety of interdisciplinary fields. Its potential as a pharmacophore in medicinal chemistry is a particularly promising avenue. nih.gov The imidazole moiety is a common feature in many biologically active compounds, and the boronic acid group is known to be a reversible inhibitor of certain enzymes. This combination could lead to the development of novel therapeutic agents.

Q & A

Q. Table 1: Binding Kinetics of Boronic Acid with Sugars (Stopped-Flow Data)

| Sugar | kon (M⁻¹s⁻¹) | Binding Affinity (Kd) |

|---|---|---|

| D-Fructose | 1.2 × 10³ | 0.8 mM |

| D-Glucose | 0.3 × 10³ | 3.5 mM |

| Data adapted from |

Advanced: How is this compound utilized in designing anticancer agents?

Methodological Answer:

- Proteasome inhibition: Structural analogs (e.g., bortezomib) mimic peptide substrates, forming reversible covalent bonds with catalytic threonine residues .

- SAR studies: Introduce hydrophobic substituents to enhance cell permeability and target specificity. For glioblastoma, arylidene heterocycles conjugated to boronic acids show dose-dependent cytotoxicity .

- In vivo models: Evaluate pharmacokinetics using boronic acid-protected prodrugs to improve stability .

Advanced: What challenges arise in using boronic acids for glycoprotein detection, and how are they addressed?

Methodological Answer:

- Specificity issues: Secondary interactions (e.g., hydrophobic) with non-glycosylated proteins (e.g., avidin) reduce selectivity. Mitigate by optimizing buffer pH and ionic strength .

- Reversibility: Use competitive elution with sorbitol or high-pH borate buffers to recover bound glycoproteins without denaturation .

Advanced: Can this compound be applied in material science, such as flame retardants?

Methodological Answer:

- Thermal stability: Pyrene-1-boronic acid derivatives exhibit stability up to 600°C, attributed to aromatic stacking and boroxine network formation .

- Structure-activity: Introduce electron-withdrawing groups to enhance char formation during polymer degradation .

Advanced: How are boronic acid moieties engineered into fluorescent probes for cancer cell detection?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.